3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a heterocyclic compound that belongs to the class of thiadiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE shares structural similarities with other thiadiazine derivatives, such as 3,5-DISUBSTITUTED THIADIAZINE-2-THIONES .
Uniqueness
The uniqueness of 3-CYCLOPENTYL-8-(3-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substitution pattern and the resulting biological activities. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H23N3O2S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-cyclopentyl-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H23N3O2S/c1-25-16-8-4-5-14(9-16)17-10-19(24)23-12-22(15-6-2-3-7-15)13-26-20(23)18(17)11-21/h4-5,8-9,15,17H,2-3,6-7,10,12-13H2,1H3 |
InChI Key |
ZOACPYVPNKAXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4CCCC4 |
Origin of Product |
United States |
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